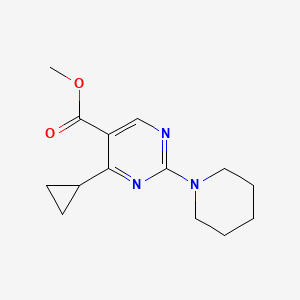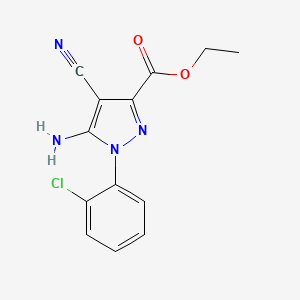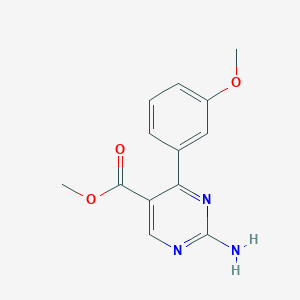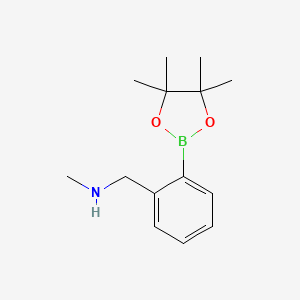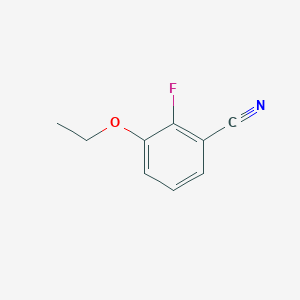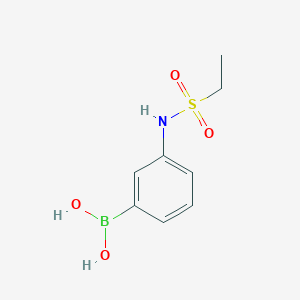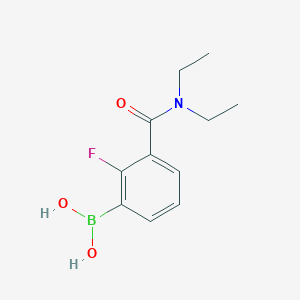![molecular formula C15H20O6 B1421344 Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate CAS No. 1206077-94-2](/img/structure/B1421344.png)
Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate
Vue d'ensemble
Description
Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is a chemical compound used in scientific research and as a synthetic intermediate . It has a molecular formula of C15H20O6 .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is characterized by a 2,3,5-trimethyl-1,4-phenylene core with two oxy groups attached to it. Each oxy group is further connected to an acetic acid moiety through an ester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate are not fully detailed in the available resources. It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .Applications De Recherche Scientifique
Genotoxicity Studies
- Oxidative Stress Induction : Dimethyl 4,4′ -(O-phenylene)bis(3-thioallophanate), a compound structurally related to Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate, has been studied for its capacity to induce oxidative stress and DNA damage, leading to mitochondrial dysfunction and mutagenesis (Saquib et al., 2009).
Organic Synthesis and Olfactory Properties
- Synthesis of Novel Compounds : This compound was used in the synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which possesses a marine, spicy-vanillic odor. This synthesis involved isomerization, Dieckmann condensation, saponification, and decarboxylation processes (Kraft et al., 2010).
Antiviral Research
- Anti-HIV Activity : Dimethyl 2,2'-(1,4-phenylenebis-(oxy))diacetate was used in synthesizing water-soluble fullerene derivatives. These derivatives showed pronounced activities against Human Immunodeficiency Virus (HIV) replication (Voronov et al., 2020).
Polymer Science
- Synthesis of Functional Polymers : The compound was involved in the synthesis of various functional polymers, such as highly aromatic polymers via Diels-Alder polymerization, indicating its significance in polymer science (Kumar & Neenan, 1995).
Ionophore Synthesis
- Extraction Properties : Synthesis and examination of new lactam ionophores were conducted using derivatives of Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate. These ionophores showed significant extraction properties towards heavy metal cations (Ertul, 2010).
Photovoltaic Materials
- Optical Properties and Photovoltaic Potential : Research into the synthesis of 1,4-bis(alkynyl)benzene derivatives from this compound explored their potential as photovoltaic materials due to their optical properties (Zhang et al., 2020).
Safety And Hazards
Safety data indicates that ingestion, skin contact, or inhalation of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate may be harmful . Appropriate safety measures should be taken when handling this compound, including thorough washing after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding eye contact .
Orientations Futures
The future directions for the use of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate are not specified in the available resources. As a research chemical and synthetic intermediate, its use will likely continue to be driven by the needs of scientific research and chemical synthesis .
Propriétés
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)-2,3,5-trimethylphenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-9-6-12(20-7-13(16)18-4)10(2)11(3)15(9)21-8-14(17)19-5/h6H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZKUYFONCWWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC(=O)OC)C)C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



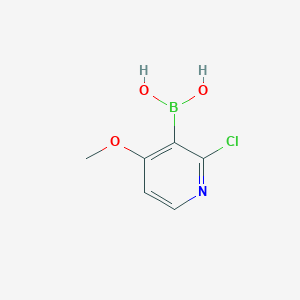
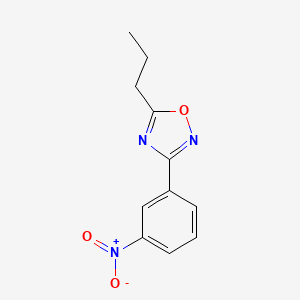
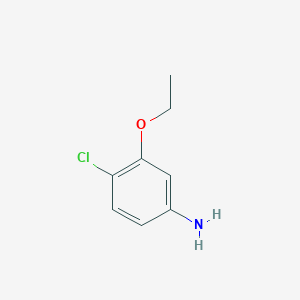
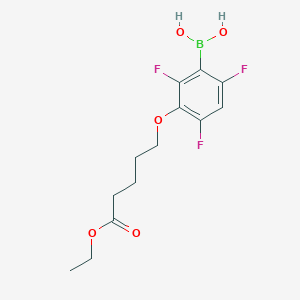
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)

